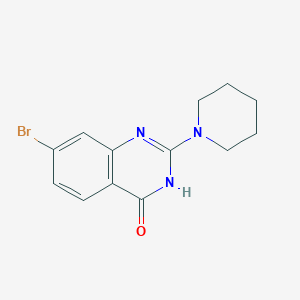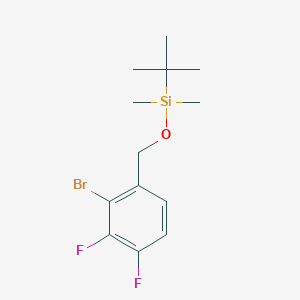![molecular formula C10H12N2O B6298304 7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5% CAS No. 2301849-09-0](/img/structure/B6298304.png)
7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, or 7-IP-PYR, is an organic heterocyclic aromatic compound with a molecular weight of 191.22 g/mol. It is a colorless solid with a melting point of 100-101°C. 7-IP-PYR is a versatile compound used in a variety of scientific research applications, including organic synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
7-IP-PYR has a wide range of scientific research applications, including organic synthesis and pharmaceutical development. In organic synthesis, 7-IP-PYR is used as a starting material for the synthesis of other heterocyclic aromatic compounds. In pharmaceutical development, 7-IP-PYR is used as an intermediate in the synthesis of drugs, such as antimalarial drugs and anti-tumor drugs. 7-IP-PYR is also used in the synthesis of fluorescent dyes and as a corrosion inhibitor.
Wirkmechanismus
7-IP-PYR is a versatile compound that can act as an electron donor or acceptor in chemical reactions. In the Mitsunobu reaction, 7-IP-PYR acts as an electron donor, while in the Knoevenagel condensation, it acts as an electron acceptor. In the Biginelli reaction, 7-IP-PYR acts as an electron acceptor.
Biochemical and Physiological Effects
7-IP-PYR has a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules in the body. 7-IP-PYR has also been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, 7-IP-PYR has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
7-IP-PYR has several advantages for laboratory experiments. It is relatively inexpensive and readily available. It is also easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 7-IP-PYR in laboratory experiments. It is a volatile compound and can be difficult to handle. In addition, it can be toxic and hazardous if not handled properly.
Zukünftige Richtungen
The potential applications of 7-IP-PYR are still being explored. Future research could focus on the synthesis of new derivatives of 7-IP-PYR and the development of new pharmaceutical drugs. In addition, further research could be conducted to explore the potential therapeutic effects of 7-IP-PYR, such as its anti-inflammatory, anti-tumor, and anti-microbial properties. Finally, research could be conducted to explore the potential of 7-IP-PYR as a corrosion inhibitor and a fluorescent dye.
Synthesemethoden
7-IP-PYR can be synthesized through a variety of methods, including the Mitsunobu reaction, the Knoevenagel condensation, and the Biginelli reaction. The Mitsunobu reaction is a nucleophilic substitution reaction that uses a phosphine oxide as a catalyst to synthesize 7-IP-PYR from 2-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine and isopropyl alcohol. The Knoevenagel condensation is a reaction that uses an aldehyde and an amine to synthesize 7-IP-PYR. The Biginelli reaction is a three-component reaction that uses an aldehyde, an urea, and an acid to synthesize 7-IP-PYR.
Eigenschaften
IUPAC Name |
7-propan-2-yloxy-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(2)13-10-9-8(3-5-11-9)4-6-12-10/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGJHHFGJCCEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC2=C1NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
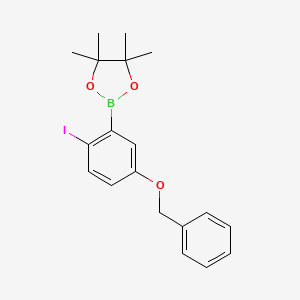
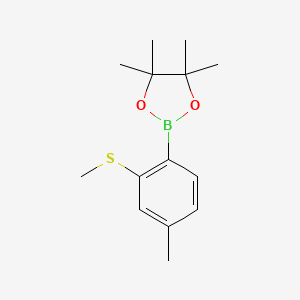
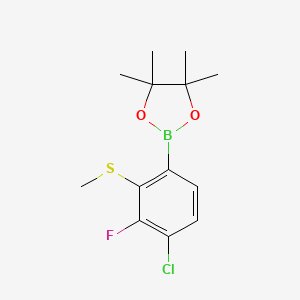
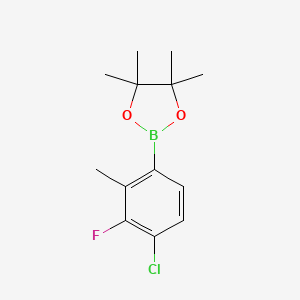
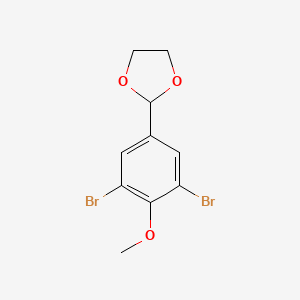
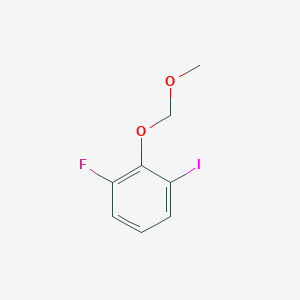
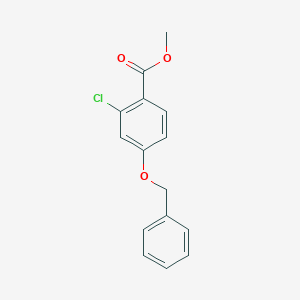


![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
